A-922500 - 959122-11-3

A-922500

Catalog Number: EVT-257913
CAS Number: 959122-11-3
Molecular Formula: C26H24N2O4
Molecular Weight: 428.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A-922500 is a potent and selective small-molecule inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1) [, , , , , ]. It is widely used in scientific research to investigate the role of DGAT1 in lipid metabolism and related diseases, such as obesity, insulin resistance, and viral infections [, , , , , ].

A-922500 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme that catalyzes the final step in triglyceride biosynthesis. [] Studies have shown that A-922500 can reduce serum triglyceride levels in animal models of hypertriglyceridemia. [, ]

PF04620110

Compound Description: PF04620110 is another DGAT inhibitor that effectively reduces lipid accumulation in HepG2 cells treated with a fatty acid mixture. [] It counteracts some fatty acid-induced changes in protein abundance related to metabolic processes. []

Relevance: Like A-922500, PF04620110 targets DGAT, highlighting the enzyme's role as a potential therapeutic target for addressing lipid accumulation and associated conditions. [] Both compounds demonstrate the potential of DGAT inhibition for modulating lipid metabolism and addressing associated diseases.

C75

Compound Description: C75 is an inhibitor of fatty acid synthase (FAS), an enzyme involved in the biosynthesis of fatty acids. [] Treatment with C75 has been shown to reduce lipid droplet biogenesis in human dendritic cells infected with Toxoplasma gondii. []

Relevance: While C75 targets FAS and A-922500 targets DGAT1, both inhibitors ultimately affect lipid metabolism by targeting different stages of the process. [] C75 inhibits the synthesis of fatty acids, which are precursors for triglyceride synthesis, while A-922500 inhibits the final step of triglyceride synthesis. [] This highlights the interconnected nature of lipid metabolism and the potential for targeting different steps in the pathway for therapeutic benefit.

LY2584702 (p70S6Ki)

Compound Description: LY2584702 is an inhibitor of p70 S6 kinase, a serine/threonine kinase involved in mTORC1-dependent lipid biogenesis. [] It has been shown to reduce lipid content and bacillary burden in Mycobacterium tuberculosis-infected macrophages in vitro. []

Relevance: Although LY2584702 targets a different pathway than A-922500, both compounds aim to modulate lipid metabolism for therapeutic benefit. [] This suggests that targeting different stages or pathways involved in lipid biogenesis may be a viable strategy for managing diseases associated with lipid dysregulation.

ZLN005

Compound Description: ZLN005 is a PPARγ coactivator-1α (PGC-1α) agonist. [] PGC-1α is a transcription factor that regulates fatty acid oxidation. [] Applying ZLN005 can block the increase in triglycerides induced by 2-chloroethyl ethyl sulfide (CEES) in immortalized human bronchial epithelial cells. []

Relevance: While A-922500 inhibits triglyceride synthesis, ZLN005 promotes fatty acid oxidation, both influencing intracellular lipid levels. [] These opposing approaches highlight the complexity of lipid homeostasis and suggest that targeting both synthesis and breakdown pathways could be a potential therapeutic strategy.

Overview

A 922500 is a selective inhibitor of diacylglycerol acyltransferase-1, commonly referred to as DGAT-1. This compound has garnered attention due to its potent inhibitory effects on triglyceride synthesis, making it a significant subject of research in lipid metabolism and potential therapeutic applications for metabolic disorders. The chemical formula of A 922500 is C26H24N2O4C_{26}H_{24}N_{2}O_{4} with a molecular weight of approximately 428.48 g/mol. Its effectiveness is highlighted by an IC50 value of 9 nM against human DGAT-1, indicating its high potency and specificity as it does not inhibit other acyltransferases like DGAT-2 and acyl-CoA:cholesterol acyltransferase (ACAT) .

Source and Classification

A 922500 was developed as part of a series of small molecules aimed at understanding and manipulating lipid metabolism. It is classified as a small molecule drug candidate, specifically targeting the enzyme DGAT-1, which catalyzes the final step in triglyceride synthesis from diacylglycerol and fatty acyl-CoA . This compound is commercially available from various suppliers for research purposes, including Tocris and APExBIO .

Synthesis Analysis

Methods and Technical Details

The synthesis of A 922500 involves several steps typical for small organic compounds, although specific synthetic routes are proprietary and not publicly detailed. Generally, such compounds are synthesized through multi-step organic reactions that may include:

  • Formation of the core structure: This usually involves coupling reactions to form the diacylglycerol backbone.
  • Functionalization: Introduction of specific functional groups that enhance the selectivity and potency towards DGAT-1.
  • Purification: Techniques such as chromatography are typically employed to isolate the desired compound from by-products.

The exact synthetic pathway remains undisclosed in public literature, but it typically follows established organic synthesis protocols .

Molecular Structure Analysis

Structure and Data

The molecular structure of A 922500 can be represented by its chemical formula C26H24N2O4C_{26}H_{24}N_{2}O_{4}. The compound contains:

  • Aromatic rings: Contributing to its lipophilicity.
  • Amine groups: Potentially involved in hydrogen bonding with the enzyme.
  • Ester linkages: Key for interaction with the substrate during the enzymatic process.

The three-dimensional conformation can be modeled using computational chemistry software, allowing visualization of how A 922500 interacts with DGAT-1 at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

A 922500 primarily functions by inhibiting the reaction catalyzed by DGAT-1:

Diacylglycerol+Fatty Acyl CoADGAT 1Triglyceride\text{Diacylglycerol}+\text{Fatty Acyl CoA}\xrightarrow{\text{DGAT 1}}\text{Triglyceride}

Inhibition occurs through competitive binding at the active site of the enzyme, effectively preventing the esterification process necessary for triglyceride formation. Studies have shown that A 922500 can inhibit about 99% of recombinant DGAT-1 activity in vitro at concentrations as low as 1 µM .

Mechanism of Action

Process and Data

The mechanism by which A 922500 inhibits DGAT-1 involves direct interaction with the enzyme's active site. Upon binding, it prevents the substrate (diacylglycerol) from accessing the catalytic residues necessary for triglyceride synthesis. This inhibition leads to reduced levels of triglycerides within cells, which has implications for conditions characterized by lipid accumulation .

Experimental data indicate that treatment with A 922500 results in significant reductions in triglyceride levels in various cellular models, including HepG2 cells (a human liver cancer cell line) and primary skeletal muscle cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

A 922500 exhibits several notable physical properties:

  • Solubility: It is soluble in dimethyl sulfoxide at concentrations greater than 21.25 mg/mL.
  • Stability: The compound remains stable under typical laboratory conditions but should be stored at low temperatures to maintain integrity.

Chemical properties include:

  • pKa values: Relevant for understanding ionization states under physiological conditions.
  • LogP value: Indicates lipophilicity, which is crucial for membrane permeability.

These properties are essential for determining appropriate dosages and routes of administration in experimental settings .

Applications

Scientific Uses

A 922500 has several applications in scientific research:

  • Lipid Metabolism Studies: It serves as a tool to investigate the role of DGAT-1 in triglyceride synthesis and lipid metabolism disorders.
  • Therapeutic Research: Due to its ability to lower triglyceride levels, it holds potential for developing treatments for obesity, diabetes, and related metabolic syndromes.
  • Cellular Assays: Used in high-throughput screening assays to identify other compounds that may modulate lipid metabolism pathways.

In animal models such as Zucker fatty rats and diet-induced dyslipidemic hamsters, A 922500 has shown promise in reducing serum triglycerides and improving lipid profiles, further supporting its potential therapeutic applications .

Introduction to DGAT1 Inhibition and A 922500

DGAT1 as a Therapeutic Target in Lipid Metabolism

Diacylglycerol O-acyltransferase 1 (DGAT1) is an endoplasmic reticulum-resident enzyme that catalyzes the terminal step in triglyceride (TG) synthesis, esterifying diacylglycerol (DAG) with fatty acyl-CoA. This reaction is critical for dietary fat absorption, lipoprotein assembly, and lipid droplet (LD) formation. Genetic studies in mice revealed that DGAT1 knockout animals exhibit resistance to diet-induced obesity, hepatic steatosis, and insulin resistance, positioning DGAT1 as a high-value target for metabolic disorders [1] [8]. Unlike DGAT2—which is essential for basal triglyceride synthesis and survival—DGAT1 deficiency primarily affects intestinal lipid processing, reducing postprandial triglyceride excursions without systemic lipotoxicity [8] [9]. This tissue-specific functionality underscored DGAT1 inhibition as a strategy to modulate lipid flux while circumventing the severe adverse effects associated with DGAT2 inhibition [1] [5].

Table 1: Functional Dichotomy of DGAT Isoforms

ParameterDGAT1DGAT2
Primary LocalizationSmall intestine, adrenal glandLiver, adipose tissue, mammary gland
Metabolic RoleDietary fat absorption, LD formationDe novo TG synthesis, VLDL secretion
Knockout PhenotypeViable; obesity resistanceNeonatal lethality, lipopenia
Therapeutic RationaleModulate postprandial lipemiaHigh risk of toxicity

Historical Context of DGAT1 Inhibitor Development

Early DGAT1 inhibitor development (2000–2010) focused on compounds with a heteroaryl-linker-acid scaffold, exemplified by Japan Tobacco/Bayer’s phenylcyclohexylacetic acid derivatives (e.g., compound 1) and Abbott’s keto-acid-based A-922500 [1]. These pioneers faced challenges: LCQ908 (compound 3), which advanced to Phase III trials for familial chylomicronemia syndrome, exhibited high systemic exposure and limited solubility [1]. The Abbott team addressed these limitations by structurally modifying lead compound 8 (A-922500), replacing its benzothiazole group with a polar amino acid moiety to reduce logP and prevent isomerization [1] [7]. This innovation yielded derivatives with improved pharmacokinetic profiles, setting the stage for intestine-targeted DGAT1 inhibition to minimize off-target effects while maintaining efficacy [8]. Subsequent efforts prioritized compounds like 22 (picolinoylpyrrolidine-2-carboxylic acid), which combined low systemic exposure with potent DGAT1 blockade [1].

A 922500: Emergence as a Lead Compound in Preclinical Research

A-922500 emerged as a benchmark DGAT1 inhibitor due to its in vitro potency, selectivity, and in vivo efficacy. Biochemically, it inhibits human and mouse DGAT1 with IC₅₀ values of 9 nM and 22 nM, respectively, showing >5,800-fold selectivity over DGAT2 (IC₅₀ = 53 μM) and acyl-CoA cholesterol acyltransferases ACAT-1/2 (IC₅₀ = 296 μM) [3] [4] [10]. Its crystalline structure, (1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid (molecular weight: 428.48 g/mol), enables precise binding to DGAT1’s acyl-CoA pocket, competitively blocking substrate access [7] [8].

Table 2: Pharmacological Profile of A-922500

ParameterIn Vitro DataIn Vivo Model & EffectSource
DGAT1 IC₅₀9 nM (human); 22 nM (mouse)N/A [4] [10]
Selectivity (DGAT2)IC₅₀ = 53 μMN/A [4]
Cellular TG ReductionIC₅₀ = 17 nM (HEK293-DGAT1)Dose-dependent ↓ serum TG (53%) in hamsters [7] [10]
Lipid Uptake99% inhibition in HepG2 lysates↓ Postprandial TG rise (lipid challenge test) [7] [8]
Solubility≥50 mg/mL in DMSO; insoluble in H₂O/EtOHIntestine-targeted distribution (Cₘₐₓ) [4] [8]

In preclinical models, A-922500 demonstrated robust efficacy:

  • Lipid-Lowering Effects: Oral administration (3 mg/kg) reduced serum triglycerides by 53%, free fatty acids by 55%, and total cholesterol by 25% in dyslipidemic hamsters. It similarly attenuated postprandial TG excursions in Zucker fatty rats [4] [10].
  • Metabolic Improvements: Chronic dosing in diet-induced obese (DIO) mice reduced liver triglycerides and body weight, mirroring the phenotype of DGAT1⁻/⁻ mice [7] [8].
  • Tissue-Specific Action: Pharmacokinetic studies revealed A-922500’s preferential intestinal distribution (Cmax intestine ≫ plasma), enabling localized DGAT1 inhibition without systemic exposure–driven skin toxicities observed with broadly distributed inhibitors [8].

These attributes solidified A-922500’s role as a tool compound for investigating DGAT1 biology and a reference for next-generation inhibitors. Its utility extends beyond metabolic diseases to oncology and immunology, where DGAT1-dependent LD formation influences tumor progression and T-cell function [6] [9].

Properties

CAS Number

959122-11-3

Product Name

A 922500

IUPAC Name

(1R,2R)-2-[4-[4-(phenylcarbamoylamino)phenyl]benzoyl]cyclopentane-1-carboxylic acid

Molecular Formula

C26H24N2O4

Molecular Weight

428.5 g/mol

InChI

InChI=1S/C26H24N2O4/c29-24(22-7-4-8-23(22)25(30)31)19-11-9-17(10-12-19)18-13-15-21(16-14-18)28-26(32)27-20-5-2-1-3-6-20/h1-3,5-6,9-16,22-23H,4,7-8H2,(H,30,31)(H2,27,28,32)/t22-,23-/m1/s1

InChI Key

BOZRFEQDOFSZBV-DHIUTWEWSA-N

SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4

Solubility

Soluble in DMSO, not in water

Synonyms

(IR,2R)-2-(4'-(3-phenyl-ureido)-biphenyl-4-carbonyl)cyclopentanecarboxylic acid
A-922500

Canonical SMILES

C1CC(C(C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4

Isomeric SMILES

C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.